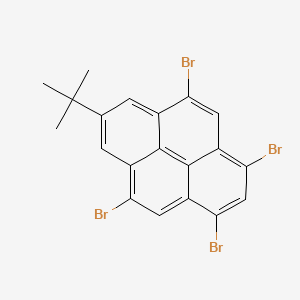

1,3,5,9-Tetrabromo-7-tert-butylpyrene

Beschreibung

Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemical Science

Polycyclic Aromatic Hydrocarbons (PAHs) are a significant class of organic molecules composed of fused aromatic rings. researchgate.netresearchgate.net Their unique electronic and photophysical properties, stemming from their extended π-conjugated systems, have positioned them at the forefront of modern chemical research. bldpharm.com PAHs are not only subjects of fundamental academic interest but are also integral components in the development of novel organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netmdpi.com The ability to chemically modify the core pyrene (B120774) structure allows for the fine-tuning of its electronic and physical properties, making it a versatile platform for creating new materials. bldpharm.com

Strategic Importance of Halogenated Pyrene Derivatives in Organic and Materials Research

The introduction of halogen atoms onto the pyrene core is a powerful strategy for creating versatile building blocks for more complex molecular architectures. Halogenated pyrenes, particularly brominated derivatives, serve as key intermediates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. nih.gov These reactions enable the introduction of a wide range of functional groups, including aryl, alkyl, and alkynyl moieties, onto the pyrene scaffold. This functionalization is crucial for tuning the electronic properties, solubility, and solid-state packing of the resulting materials, which in turn dictates their performance in electronic devices. researchgate.net The number and position of the halogen atoms on the pyrene ring are critical factors that determine the reactivity and the final structure of the target molecule. nih.gov

Research Significance of 1,3,5,9-Tetrabromo-7-tert-butylpyrene within Modern Organic Synthesis and Functional Material Design

Within the vast family of halogenated pyrenes, this compound has emerged as a particularly valuable and strategic building block. researchgate.net The presence of four bromine atoms at the active 1, 3, 5, and 9 positions of the pyrene core makes it a highly versatile precursor for the synthesis of tetra-substituted pyrene derivatives. researchgate.net The tert-butyl group at the 7-position serves a dual purpose: it enhances the solubility of the molecule and its derivatives in common organic solvents and introduces steric hindrance that can influence the molecular packing and photophysical properties of the final materials. researchgate.net

The primary research significance of this compound lies in its role as a key intermediate for the synthesis of "butterfly-shaped," highly fluorescent, and stable blue-emitting materials. researchgate.net Through Suzuki-Miyaura cross-coupling reactions, the four bromine atoms can be replaced with various aryl groups, leading to the formation of 7-tert-butyl-1,3,5,9-tetrakis(p-R-phenyl)pyrenes. researchgate.net These tetra-aryl-substituted pyrenes exhibit promising properties for applications in organic light-emitting diodes (OLEDs) due to their strong blue emission, a color that is often challenging to achieve with high stability and efficiency in organic materials. The specific substitution pattern and the steric bulk of the tert-butyl group are crucial in preventing intermolecular interactions that can lead to quenching of fluorescence in the solid state, a common issue with many organic luminophores. mdpi.com

Detailed Research Findings

The synthesis of this compound is a critical first step in the development of these advanced functional materials. The synthetic route typically involves the direct bromination of 7-tert-butylpyrene. The tert-butyl group on the pyrene core directs the bromination to the 1, 3, 5, and 9 positions, leading to the desired tetrabrominated product.

A key application of this compound is its use as a precursor in the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds between the brominated positions of the pyrene core and a wide variety of boronic acids or esters. This versatility enables the synthesis of a library of tetra-aryl-substituted pyrenes with tailored electronic and photophysical properties. For instance, by introducing different para-substituents (R) on the phenyl groups, researchers can fine-tune the emission color and quantum yield of the resulting materials. researchgate.net

The investigation into the crystal structures and photophysical properties of the derivatives synthesized from this compound has revealed important structure-property relationships. researchgate.net The "butterfly" shape of the resulting tetra-arylpyrenes, induced by the steric interactions of the substituents, is believed to play a crucial role in their high fluorescence efficiency in the solid state. This molecular design helps to suppress the formation of non-emissive aggregates, a common problem that plagues many planar aromatic molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1422738-41-7 |

| Molecular Formula | C₂₀H₁₄Br₄ |

| Molecular Weight | 573.94 g/mol |

| Appearance | Information not available in provided sources |

| Melting Point | Information not available in provided sources |

| Solubility | Soluble in common organic solvents researchgate.net |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available in provided sources |

| ¹³C NMR | Data not available in provided sources |

| Mass Spectrometry | Data not available in provided sources |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H14Br4 |

|---|---|

Molekulargewicht |

573.9 g/mol |

IUPAC-Name |

1,3,5,9-tetrabromo-7-tert-butylpyrene |

InChI |

InChI=1S/C20H14Br4/c1-20(2,3)9-4-10-14(21)6-12-16(23)8-17(24)13-7-15(22)11(5-9)18(10)19(12)13/h4-8H,1-3H3 |

InChI-Schlüssel |

UQFXKMSKVQTOCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C(=C4)Br)Br)Br)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 1,3,5,9 Tetrabromo 7 Tert Butylpyrene

Retrosynthetic Analysis of the 1,3,5,9-Tetrabromo-7-tert-butylpyrene Scaffold

A retrosynthetic analysis of this compound suggests a synthetic route originating from the parent pyrene (B120774) molecule. The disconnections are strategically planned to simplify the target molecule into readily available starting materials.

The primary disconnection involves the four carbon-bromine bonds, pointing to a direct bromination of a suitable precursor. This leads to the key intermediate, 7-tert-butylpyrene. The rationale behind this is that the tert-butyl group can act as a directing group and enhance the solubility of the pyrene core, facilitating the subsequent bromination steps.

Figure 1: Retrosynthetic Analysis of this compound

Precursor Synthesis and Functionalization Pathways towards Substituted Pyrenes

The synthesis of the key precursor, 7-tert-butylpyrene, is typically achieved through a Friedel-Crafts alkylation of pyrene. This reaction involves treating pyrene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). berkeley.edu The bulky nature of the tert-butyl group sterically hinders its introduction at the more electronically favored 1, 3, 6, and 8 positions, leading to preferential substitution at the less hindered 2 and 7 positions. By controlling the stoichiometry of the reagents, 2-tert-butylpyrene (B8442629) and 2,7-di-tert-butylpyrene (B1295820) can be selectively synthesized. For the purpose of this synthesis, 2-tert-butylpyrene (which is equivalent to 7-tert-butylpyrene by symmetry) is the desired precursor.

Once the tert-butyl group is installed, further functionalization can be carried out. The subsequent bromination steps are a key part of the functionalization pathway leading to the final product. The synthesis of various brominated intermediates, such as 1-bromo-7-tert-butylpyrene and 1,3-dibromo-7-tert-butylpyrene (B1426996), has been reported as part of the stepwise bromination process.

Direct Bromination Protocols: Regioselectivity and Reaction Control on the Pyrene Core

The direct bromination of 7-tert-butylpyrene to achieve the 1,3,5,9-tetrabromo substitution pattern requires careful control of reaction conditions to ensure high regioselectivity. Research has shown that the use of iron(III) bromide (FeBr₃) as a catalyst plays a crucial role in directing the bromine atoms to the desired positions. rsc.orgresearchgate.net

The electrophilic aromatic substitution (EAS) on the pyrene core is generally favored at the 1, 3, 6, and 8 positions due to higher electron density. pearson.comresearchgate.net In the case of 7-tert-butylpyrene, the initial bromination steps are expected to occur at these active sites. However, achieving the specific 1,3,5,9-tetrabromo substitution requires overcoming steric hindrance and controlling the electronic effects of the existing substituents.

The presence of the tert-butyl group at the 7-position deactivates the adjacent 6 and 8 positions to some extent and sterically influences the approaching electrophile. The use of FeBr₃ as a catalyst is thought to not only polarize the bromine molecule, making it a more potent electrophile, but also to potentially lower the activation energy for substitution at the desired positions and facilitate any necessary rearrangements to achieve the thermodynamically more stable product. rsc.orgresearchgate.netfiveable.me

A study by Feng et al. demonstrated that the reaction of 2-tert-butylpyrene with an excess of bromine in the presence of iron powder in dichloromethane (B109758) at room temperature can lead to the formation of this compound in good yield. researchgate.net

Table 1: Reaction Conditions for the Bromination of 2-tert-butylpyrene

| Entry | Reactant | Brominating Agent (equiv.) | Catalyst | Solvent | Time (h) | Product | Yield (%) | Reference |

| 1 | 2-tert-butylpyrene | Br₂ (1.0) | Fe powder | CH₂Cl₂ | 4 | 1-Bromo-7-tert-butylpyrene | 90 | researchgate.net |

| 2 | 2-tert-butylpyrene | Br₂ (2.0) | Fe powder | CH₂Cl₂ | 6 | 1,3-Dibromo-7-tert-butylpyrene | 85 | researchgate.net |

| 3 | 2-tert-butylpyrene | Br₂ (3.5) | Fe powder | CH₂Cl₂ | 8 | 1,3,5-Tribromo-7-tert-butylpyrene | 80 | researchgate.net |

| 4 | 2-tert-butylpyrene | Br₂ (5.0) | Fe powder | CH₂Cl₂ | 8 | This compound | 75 | researchgate.net |

Directed tert-Butylation Strategies for Pyrene Derivatives

As mentioned in section 2.2, the tert-butylation of pyrene is a critical first step in the synthesis of the target molecule. The regioselectivity of this Friedel-Crafts alkylation is directed by the steric bulk of the incoming tert-butyl group. berkeley.edu While electrophilic substitutions on pyrene typically occur at the 1,3,6, and 8 positions, the use of a bulky electrophile like the tert-butyl cation favors substitution at the less sterically hindered 2 and 7 positions. nih.gov

The reaction is generally carried out using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride or iron(III) chloride in a suitable solvent like dichloromethane. berkeley.edu By controlling the reaction time and the stoichiometry of the reactants, it is possible to influence the degree of substitution, leading to either mono- or di-tert-butylated products. For the synthesis of this compound, the monosubstituted 2-tert-butylpyrene is the required starting material.

Advanced Synthetic Approaches: Photochemical, Electrochemical, and Organometallic Routes to Highly Substituted Pyrenes

While the direct bromination of 7-tert-butylpyrene is a viable route, advanced synthetic methodologies offer alternative pathways to highly substituted pyrenes, which could be adapted for the synthesis of the target compound or its analogs.

Photochemical Routes: Photochemical reactions can be employed for the halogenation of PAHs. nih.govdiva-portal.org These reactions often proceed via radical mechanisms and can sometimes offer different regioselectivities compared to traditional electrophilic substitutions. For instance, photochemical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could be explored. The specific applicability of this method to achieve the desired 1,3,5,9-tetrabromo substitution pattern on 7-tert-butylpyrene would require experimental investigation.

Electrochemical Routes: Electrochemical synthesis provides a powerful tool for the halogenation of organic molecules, often under mild conditions. nih.govresearchgate.netnih.gov The electrochemical oxidation of a halide source can generate a reactive halogenating species in situ, which can then react with the aromatic substrate. This method can offer high control over the reaction by tuning the electrode potential and current density. Electrochemical bromination of pyrene and its derivatives could potentially lead to polybrominated products, and the regioselectivity might be influenced by the supporting electrolyte and solvent system.

Organometallic Routes: Organometallic cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are indispensable tools for the synthesis of highly functionalized aromatic compounds. rsc.orgnih.govyoutube.com While these are not direct methods for bromination, they are crucial for the further functionalization of brominated pyrenes. For example, if a specific brominated pyrene isomer is difficult to obtain directly, one could synthesize a borylated or stannylated pyrene derivative and then convert it to the bromide. More relevant to the target compound, the bromo-substituents can be used as handles for introducing other functional groups via these cross-coupling reactions, thus expanding the chemical space of accessible pyrene derivatives.

Optimization of Reaction Parameters and Yield Enhancement for this compound

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of brominating agent, catalyst, solvent, reaction temperature, and reaction time.

Brominating Agent and Stoichiometry: Elemental bromine (Br₂) is the most common brominating agent for this transformation. The stoichiometry of bromine is a crucial factor. As shown in Table 1, a stepwise increase in the equivalents of bromine leads to higher degrees of bromination. For the synthesis of the tetrabromo derivative, a significant excess of bromine is required to drive the reaction to completion.

Catalyst: Iron powder, which in situ generates the active FeBr₃ catalyst, has been shown to be effective. researchgate.net The amount of catalyst can influence the reaction rate and selectivity. Optimization would involve screening different catalyst loadings to find the optimal balance between reaction efficiency and cost.

Solvent: Dichloromethane (CH₂Cl₂) has been used as a solvent for this reaction. researchgate.net The choice of solvent can affect the solubility of the reactants and intermediates, as well as the reaction kinetics. Other non-polar or moderately polar solvents could be explored to see their effect on the reaction outcome.

Temperature and Time: The bromination of 2-tert-butylpyrene has been successfully carried out at room temperature. researchgate.net Conducting the reaction at elevated temperatures could potentially increase the reaction rate but might also lead to side products or reduced regioselectivity. The reaction time needs to be sufficient to allow for the complete formation of the tetrabrominated product. Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time.

Scalable Synthetic Considerations and Process Chemistry Development

The transition from a laboratory-scale synthesis to a larger, industrial-scale process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Handling: The use of elemental bromine on a large scale poses significant safety and handling challenges due to its high toxicity and corrosivity. Alternative, safer brominating agents could be considered, such as N-bromosuccinimide (NBS) or in situ generation of bromine from bromide salts and an oxidant. nih.gov

Heat Management: Electrophilic aromatic brominations are typically exothermic. On a large scale, efficient heat management is crucial to prevent thermal runaways and ensure consistent reaction temperatures. This may involve the use of jacketed reactors with precise temperature control.

Process Control and Automation: Implementing process analytical technology (PAT) to monitor key reaction parameters in real-time can help ensure consistent product quality and yield. Automation can improve the reproducibility and safety of the process.

Work-up and Purification: Developing a scalable and efficient work-up and purification procedure is essential. This might involve optimizing extraction and washing steps to remove the catalyst and unreacted bromine. Crystallization is often a preferred method for purification on a large scale as it can be more cost-effective than chromatography. The development of a non-chromatographic purification process would be a significant advantage for scalable synthesis. acs.org

Waste Management: The environmental impact of the process must be considered. This includes the treatment and disposal of waste streams containing residual bromine, catalyst, and organic byproducts. Developing a process with high atom economy and minimizing waste is a key goal of green chemistry.

Advanced Spectroscopic and Structural Elucidation of 1,3,5,9 Tetrabromo 7 Tert Butylpyrene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds. For 1,3,5,9-Tetrabromo-7-tert-butylpyrene, a combination of one-dimensional and two-dimensional NMR experiments is required for the unambiguous assignment of all proton and carbon signals. The substitution pattern leaves five distinct aromatic protons and a sterically demanding tert-butyl group, creating a unique spectroscopic fingerprint.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity and spatial relationships within the molecule. harvard.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduyoutube.com For this compound, a COSY spectrum would be expected to show correlations between the adjacent protons on the pyrene (B120774) core that are not separated by a bromine substituent. For instance, a correlation between the H-6 and H-8 protons would be anticipated, helping to identify these signals in the crowded aromatic region of the spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduepfl.ch This technique is essential for assigning the protonated carbons of the pyrene skeleton. Each of the five aromatic proton signals would show a cross-peak to its corresponding carbon atom, and the intense singlet from the nine equivalent protons of the tert-butyl group would correlate to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the complete carbon framework by identifying longer-range (typically 2- and 3-bond) ¹H-¹³C correlations. sdsu.eduyoutube.comepfl.ch Key correlations would include:

Cross-peaks from the tert-butyl protons to the quaternary carbon of the group and, crucially, to the C-7 carbon of the pyrene ring, confirming the attachment point.

Correlations from the aromatic protons to neighboring quaternary (bromine-substituted) carbons, which are invisible in HSQC spectra. This allows for the complete assignment of the non-protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlation information. harvard.eduslideshare.net A NOESY spectrum would be expected to show a cross-peak between the protons of the tert-butyl group and the adjacent aromatic protons at the H-6 and H-8 positions, confirming their spatial proximity.

A representative table of expected NMR correlations for the complete structural assignment is provided below.

Interactive Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlation (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlations (2-3 Bond ¹³C) | NOESY Correlation (Proximal ¹H) |

| H-2 | H-4 (weak) | C-2 | C-1, C-3, C-10b | H-4 |

| H-4 | H-2 (weak) | C-4 | C-3, C-5, C-5a | H-2 |

| H-6 | H-8 | C-6 | C-5a, C-7, C-10a | H-8, tert-Butyl H |

| H-8 | H-6 | C-8 | C-7, C-9, C-8a | H-6, tert-Butyl H |

| H-10 | None | C-10 | C-9, C-10a, C-10b | None expected |

| tert-Butyl H | None | C(CH₃)₃ | C(CH₃)₃, C-7 | H-6, H-8 |

Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Analysis

While solution-state NMR describes the molecule's structure in a solvent, solid-state NMR (ssNMR) provides information about its structure in the crystalline form. researchgate.net The study of polycyclic aromatic hydrocarbons by ssNMR is a well-established field. researchgate.net This technique is particularly sensitive to the local electronic environment, which is influenced by intermolecular interactions and crystal packing. Different crystalline forms, or polymorphs, can exhibit distinct ssNMR spectra. By analyzing the chemical shifts and line widths in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum, one can identify the presence of single or multiple polymorphs, gain insights into molecular packing, and detect conformational differences that may exist in the solid state. researchgate.net

Computational Validation and Prediction of NMR Chemical Shifts

Computational chemistry offers a powerful tool for validating experimentally observed NMR data. nih.gov Using Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the ¹H and ¹³C chemical shifts of a proposed structure. nih.govrsc.org For complex molecules like this compound, where signal overlap in the aromatic region is likely, comparing the experimental spectrum to a computationally predicted spectrum can be decisive for accurate signal assignment. nih.govresearchgate.net Various DFT functionals and basis sets can be screened to find the method that provides the highest correlation between calculated and experimental values, often achieving a high degree of accuracy. nih.govacs.org This computational approach is invaluable for confirming assignments made through 2D NMR and for resolving any ambiguities.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula and for probing the structure through controlled fragmentation. nih.govnih.gov For this compound (C₂₀H₁₄Br₄), HRMS provides an unambiguous molecular weight determination with high precision. A key feature in the mass spectrum of a polybrominated compound is the characteristic isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a distinctive cluster of peaks for the molecular ion, allowing for easy identification of the number of bromine atoms present.

Advanced Ionization Techniques (ESI, MALDI) for Molecular Weight Determination

Due to the low volatility of large PAHs, soft ionization techniques are required to generate gas-phase ions without causing premature fragmentation. youtube.com

Electrospray Ionization (ESI): While ESI is often used for polar molecules, it can be less effective for nonpolar aromatic compounds. researchgate.netchromatographyonline.com However, with appropriate solvent systems and modifiers, it can successfully generate molecular ions for HRMS analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is an excellent technique for high molecular weight, non-volatile compounds and is well-suited for PAHs. youtube.comchromatographyonline.comresearchgate.net The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the molecule, typically producing the intact molecular ion ([M]⁺•) or a protonated molecule ([M+H]⁺).

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govnih.gov The resulting fragmentation pattern provides a roadmap of the molecule's structure. For this compound, the fragmentation pathways can be predicted based on known chemical principles for substituted aromatic compounds. A primary and highly characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the sterically strained tert-butyl group to form a stable tertiary carbocation [M-CH₃]⁺. Subsequent fragmentations would likely involve the sequential loss of bromine atoms (as Br•) or hydrogen bromide (HBr). Analysis of these fragments by HRMS allows for the determination of their elemental compositions, confirming the structural elucidation. researchgate.net

A table of expected major fragments is presented below.

Interactive Table: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion | Formula | Description |

| [M]⁺• | [C₂₀H₁₄Br₄]⁺• | Molecular Ion |

| [M-CH₃]⁺ | [C₁₉H₁₁Br₄]⁺ | Loss of a methyl radical from the tert-butyl group |

| [M-Br]⁺ | [C₂₀H₁₄Br₃]⁺ | Loss of a bromine radical |

| [M-HBr]⁺• | [C₂₀H₁₃Br₃]⁺• | Loss of hydrogen bromide |

| [M-CH₃-Br]⁺• | [C₁₉H₁₁Br₃]⁺• | Loss of a bromine radical after initial methyl loss |

X-ray Diffraction Crystallography for Molecular Conformation and Supramolecular Assembly

X-ray diffraction techniques are powerful tools for determining the three-dimensional structure of crystalline solids. For this compound, these methods provide precise information on its molecular shape, bond parameters, and how the molecules arrange themselves in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure and Bond Parameters

Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail for determining the absolute structure of a molecule. While a specific crystallographic information file for this compound is not publicly available in the search results, the principles of SC-XRD allow for the precise determination of atomic coordinates. From these coordinates, crucial bond parameters such as bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

For substituted pyrene derivatives, SC-XRD studies reveal how different functional groups affect the planarity of the pyrene core and influence intermolecular interactions. For instance, in related brominated pyrene structures, the carbon-bromine (C-Br) bond lengths are typically in the range of 1.88 to 1.92 Å. The carbon-carbon (C-C) bond lengths within the pyrene backbone will vary slightly from the ideal sp²-hybridized value of 1.39 Å, reflecting the electronic effects of the bromine and tert-butyl substituents. The bulky tert-butyl group can cause some distortion in the pyrene ring to alleviate steric strain.

Supramolecular assembly in such compounds is often dictated by a combination of π–π stacking interactions between the aromatic pyrene cores and halogen bonding involving the bromine atoms. In the case of 1-bromo-2,7-di-tert-butylpyrene, short intermolecular Br···Br contacts of 3.654(1) Å have been observed, indicating the presence of halogen bonding which influences the crystal packing. nih.gov It is expected that this compound would also exhibit such interactions, potentially leading to well-ordered, self-assembled structures in the solid state.

Table 1: Representative Bond Parameters for Substituted Pyrenes

| Bond Type | Typical Length (Å) | Typical Angle (°) |

| C-C (aromatic) | 1.37 - 1.45 | 118 - 122 |

| C-Br | 1.88 - 1.92 | - |

| C-C (tert-butyl) | 1.52 - 1.55 | ~109.5 |

| C-H (aromatic) | 0.93 - 1.00 | - |

| C-H (tert-butyl) | 0.96 - 1.00 | - |

Note: The data in this table is representative and based on values for similar substituted pyrene and aromatic bromide compounds.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, primarily used for the analysis of polycrystalline materials. units.it A PXRD pattern, or diffractogram, plots the intensity of diffracted X-rays as a function of the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. units.it

For this compound, PXRD would be instrumental in:

Phase Identification: By comparing the experimental diffractogram of a synthesized batch to a reference pattern (either calculated from SC-XRD data or from a standard database), one can confirm the identity of the crystalline phase.

Purity Assessment: The presence of sharp, well-defined peaks in the PXRD pattern is indicative of a highly crystalline material. units.it Conversely, the appearance of additional peaks would suggest the presence of crystalline impurities, while a broad, featureless halo would indicate an amorphous component. units.it

Monitoring Structural Changes: PXRD can be used to study phase transitions that may occur under different temperatures or pressures.

While specific PXRD data for this compound is not detailed in the provided search results, its application remains a standard and crucial step in the characterization of any new crystalline material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mode Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a detailed vibrational fingerprint of the compound.

For this compound, the expected vibrational modes can be assigned to its constituent parts: the pyrene core, the tert-butyl group, and the carbon-bromine bonds.

Aromatic C-H Stretching: The C-H bonds on the pyrene ring would give rise to stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups of the tert-butyl substituent exhibit symmetric and asymmetric C-H stretching modes, typically found between 2980 and 2870 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyrene core are expected to produce a series of sharp bands in the 1620-1450 cm⁻¹ region. mdpi.com

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as the bending modes of the tert-butyl group's C-H bonds, would appear at lower frequencies, generally below 1450 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations are typically observed in the far-infrared region, usually between 680 and 515 cm⁻¹. The presence of four bromine atoms may lead to multiple C-Br stretching bands.

The complementary nature of IR and Raman spectroscopy is particularly useful. vscht.cz Vibrational modes that involve a significant change in the dipole moment are strong in the IR spectrum, while those that cause a large change in polarizability are intense in the Raman spectrum. vscht.cz For a molecule like this compound, which has a defined symmetry, this complementarity aids in the comprehensive assignment of all vibrational modes.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2870 | IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |

| C-H Bending | < 1450 | IR, Raman |

| C-Br Stretch | 680 - 515 | IR, Raman |

Note: This table is based on established group frequencies for the constituent functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence, provides critical information about the electronic structure and excited state properties of a molecule. These techniques are particularly insightful for π-conjugated systems like pyrene derivatives.

Analysis of Electronic Transitions and Vibronic Coupling

The UV-Vis absorption spectrum of pyrene and its derivatives is characterized by several distinct bands corresponding to π-π* electronic transitions. For this compound, the absorption spectrum is expected to show:

A strong absorption band (the S₀ → S₂ transition, often referred to as the β-band) at higher energies.

A series of weaker, structured absorption bands (the S₀ → S₁ transition, or α-band) at lower energies.

The fine structure observed in the absorption and emission spectra is a result of vibronic coupling, which is the interaction between electronic transitions and molecular vibrations. nih.gov The spacing between the peaks in this vibronic progression corresponds to the energy of the vibrational modes coupled to the electronic transition, typically the C=C stretching modes of the aromatic core.

The introduction of four bromine atoms and a tert-butyl group onto the pyrene core significantly influences its electronic properties. The bromine atoms, through their electron-withdrawing inductive effect and electron-donating mesomeric effect, along with the electron-donating tert-butyl group, will modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This generally leads to a red-shift (bathochromic shift) in the absorption and emission maxima compared to unsubstituted pyrene.

Upon excitation, the molecule relaxes to the lowest vibrational level of the first excited state (S₁) and then returns to the ground state (S₀) via radiative (fluorescence) or non-radiative pathways. The fluorescence spectrum of pyrene derivatives is often a near mirror image of the S₀ → S₁ absorption band, again showing vibronic structure.

Solvatochromism and Environmental Effects on Electronic Spectra

Solvatochromism is the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence spectral bands with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

For pyrene derivatives, the excited state is generally more polar than the ground state. Therefore, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. This is known as positive solvatochromism. The absorption spectrum is often less sensitive to solvent polarity.

Studying the solvatochromic behavior of this compound by recording its spectra in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane (B109758), acetonitrile, methanol) would provide valuable information about the change in its dipole moment upon excitation. The magnitude of the solvatochromic shift can be analyzed using models like the Lippert-Mataga equation to quantify the difference in dipole moments between the excited and ground states. This provides further insight into the electronic nature of its excited states. For example, studies on other functionalized pyrenes have demonstrated significant red-shifts in emission when moving from non-polar to polar solvents. qub.ac.uk

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique to probe the excited-state dynamics of fluorescent molecules, providing insights into processes such as energy relaxation, intermolecular interactions, and conformational changes that occur on the nanosecond to picosecond timescale. While direct experimental data on the time-resolved fluorescence of this compound is not extensively documented in publicly available literature, the excited-state behavior can be inferred from studies on related substituted pyrene derivatives.

The photophysical properties of the pyrene core are dominated by two low-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ according to Platt's notation. nih.govnih.gov The relative energies and transition probabilities of these states are highly sensitive to the substitution pattern on the pyrene ring. nih.govnih.gov In unsubstituted pyrene, the ¹Lₑ state is the lowest energy excited singlet state, and fluorescence emission originates from this state. nih.gov

The introduction of four bromine atoms and a tert-butyl group at specific positions in this compound is expected to significantly perturb the electronic structure and, consequently, the excited-state dynamics. Bromine atoms, being heavy atoms, are known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This process typically leads to a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime. Conversely, the electron-donating tert-butyl group may influence the energy levels of the ¹Lₐ and ¹Lₑ states.

Studies on other pyrene derivatives provide a framework for understanding these potential effects. For instance, time-resolved fluorescence measurements on various pyrene-functionalized molecules have revealed a range of excited-state lifetimes depending on the nature and linkage of the substituent. nih.govnih.govacs.orgresearchgate.net These studies often involve analyzing fluorescence decay kinetics to identify different relaxation pathways. For example, the fluorescence decay of pyrene derivatives can be influenced by solvent polarity and the potential for excimer formation. researchgate.netrsc.org

A hypothetical time-resolved fluorescence study would involve exciting a solution of the compound with a picosecond laser pulse and monitoring the fluorescence intensity as a function of time. The resulting decay curve would likely be fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s).

Table 1: Representative Fluorescence Lifetimes of Various Pyrene Derivatives

| Compound Class | Substituents/Environment | Typical Fluorescence Lifetime (τ) | Reference(s) |

| Pyrene-functionalized pyrazole (B372694) ligands | Varies (e.g., pyrazole, tethers) | 1-5 ns | nih.govnih.gov |

| Pyrene-functionalized polyacetylenes | Polymer backbone | ~1-10 ns (monomer emission) | mdpi.com |

| Porphyrin-pyrene conjugates | Porphyrin macrocycle | ps to ns range, often quenched | researchgate.net |

| Pyrene in different solvents | Non-polar vs. polar solvents | Lifetimes can vary significantly | rsc.org |

This table presents typical ranges for different classes of pyrene derivatives to illustrate the impact of substitution on excited-state lifetimes and is not direct data for this compound.

Chiroptical Spectroscopy (CD, VCD) for Stereochemical Insights (if relevant to derivatives or intermediates)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are exclusively used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left and right circularly polarized light.

The parent compound, this compound, is an achiral molecule. It possesses a plane of symmetry, and therefore, it does not exhibit any CD or VCD signals.

However, chiroptical spectroscopy would become highly relevant for derivatives or intermediates of this compound that are chiral. Chirality could be introduced into derivatives in several ways:

Introduction of Chiral Substituents: If one of the bromine atoms or the tert-butyl group were replaced or functionalized with a chiral moiety (e.g., a chiral alkyl chain, an amino acid, or a sugar), the resulting molecule would be chiral and thus CD and VCD active.

Atropisomerism: In some sterically hindered biaryl systems, rotation around a single bond can be restricted, leading to stable, separable enantiomers known as atropisomers. While unlikely for this specific compound, derivatives with bulky groups at other positions could potentially exhibit this phenomenon.

Helical Structures: Pyrene units can be incorporated into larger, helical structures. For example, pyrene-fused helicenes or polymers with pyrene pendants that adopt a helical conformation are known to exhibit strong chiroptical properties. nih.govacs.org Research on such systems has shown that the helical arrangement of the pyrene chromophores leads to distinct CD and circularly polarized luminescence (CPL) signals. rsc.orgacs.org

In a hypothetical scenario where a chiral derivative of this compound is synthesized, CD spectroscopy would be invaluable for:

Confirming the presence of chirality.

Determining the absolute configuration of the enantiomers, often through comparison with theoretical calculations.

Studying conformational changes that affect the chiral structure.

VCD spectroscopy, which probes the vibrational transitions of a molecule, could provide more detailed stereochemical information about the arrangement of atoms in three-dimensional space.

Theoretical and Computational Chemistry of 1,3,5,9 Tetrabromo 7 Tert Butylpyrene

Quantum Chemical Calculations of Electronic Structure (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of molecules like 1,3,5,9-Tetrabromo-7-tert-butylpyrene. DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in predicting the electronic properties of polycyclic aromatic hydrocarbons. scirp.org Ab initio methods, while more computationally intensive, can provide even higher accuracy for electronic structure calculations. These methods would allow for a detailed examination of how the bromo and tert-butyl substituents modulate the electronic landscape of the pyrene (B120774) core.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Band Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic behavior, influencing its reactivity and photophysical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and the energy required for electronic excitation.

For this compound, it is expected that the four electron-withdrawing bromine atoms would significantly lower the energy of both the HOMO and LUMO levels compared to unsubstituted pyrene. The tert-butyl group, being a weak electron-donating group, would likely have a lesser, slightly raising effect on these energy levels. The net result would be a modified HOMO-LUMO gap, which dictates the molecule's absorption and emission characteristics. DFT calculations on related phthalimide-fused phenanthrenone (B8515091) derivatives have shown that electron-withdrawing groups can substantially lower the LUMO level, a principle that would apply here. acs.org

To illustrate the effect of substitution on the electronic properties of pyrene, the following table presents data for related compounds.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrene | -5.86 | -2.15 | 3.71 |

| 1-Chloropyrene | -5.97 | -2.31 | 3.66 |

| 2-Chloropyrene | -5.92 | -2.22 | 3.70 |

| 4-Chloropyrene | -5.94 | -2.27 | 3.67 |

This table is for illustrative purposes and shows calculated values for related compounds to provide context. scirp.orgresearchgate.net

Charge Density Distribution and Electrostatic Potential Surface Mapping

A molecule's charge density distribution and the resulting molecular electrostatic potential (MEP) surface are invaluable for predicting its reactive behavior. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative and positive potential.

For this compound, an MEP analysis would likely reveal regions of high negative potential around the electronegative bromine atoms, making them susceptible to electrophilic attack. Conversely, the π-system of the pyrene core would exhibit a more electron-rich character, though modulated by the inductive effects of the substituents. Such maps are crucial for understanding intermolecular interactions and the molecule's behavior in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Aggregation Phenomena

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to explore the conformational flexibility of the tert-butyl group and its rotational dynamics.

Furthermore, pyrene and its derivatives are well-known for their tendency to form aggregates, particularly π-stacked dimers and excimers, which significantly alters their photophysical properties. pnas.orgchemrxiv.org MD simulations could model the aggregation behavior of this compound in different solvents or in the solid state. These simulations would provide insights into the intermolecular forces driving aggregation and the resulting structures, which is critical for designing materials with specific optical properties.

Reaction Mechanism Elucidation and Transition State Calculations for Chemical Transformations

This compound is primarily used as a synthetic intermediate. Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reactions used to synthesize tetraarylpyrenes. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing valuable insights for optimizing reaction conditions and improving yields.

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis, Fluorescence)

Computational methods can predict various spectroscopic parameters, which is invaluable for both structure verification and understanding the molecule's interaction with light.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure.

UV-Vis and Fluorescence Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. rsc.org For this compound, TD-DFT calculations would predict the energies and intensities of the electronic transitions, providing insight into its color and luminescent properties. Studies on other pyrene derivatives have shown that the substitution pattern significantly influences the position and intensity of the characteristic absorption and emission bands of the pyrene core. nih.govresearchgate.net

Solvent Effects and Solvation Models in Computational Studies of this compound

Computational chemistry provides a powerful lens for understanding how the surrounding environment influences the behavior of molecules. For a complex, nonpolar molecule like this compound, the choice of solvent can significantly impact its electronic properties, and by extension, its potential applications in areas like organic electronics. While specific computational studies on this compound are not extensively found in publicly accessible literature, the principles of modeling solvent effects are well-established and can be illustrated through studies on related pyrene derivatives.

The primary goal of including solvent effects in computational models is to simulate a more realistic chemical environment than a vacuum (gas phase). This is crucial because intermolecular interactions between the solute (the pyrene derivative) and the solvent can alter the solute's charge distribution, molecular geometry, and electronic energy levels.

Implicit Solvation Models (Continuum Models)

The most common approach for modeling solvent effects on molecules like substituted pyrenes is the use of implicit or continuum solvation models. youtube.com These models treat the solvent not as individual molecules but as a continuous medium with a uniform dielectric constant (ε). youtube.comcam.ac.uk A cavity is formed around the solute molecule, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum. osti.gov

Several popular implicit solvation models are frequently used in Density Functional Theory (DFT) calculations:

Polarizable Continuum Model (PCM): This is a widely used method where the cavity enclosing the solute is constructed from a series of interlocking spheres centered on the atoms. youtube.com Variations of this model, such as the Integral Equation Formalism PCM (IEF-PCM), are known for their accuracy and efficiency. youtube.com

COSMO (Conductor-like Screening Model): This model initially treats the solvent as a perfect conductor (ε = ∞) to simplify the electrostatic calculations and then adjusts the results for real solvents with finite dielectric constants.

SMD (Solvation Model based on Density): This model, developed by Truhlar and coworkers, is a universal solvation model that uses the full solute electron density to define the cavity, in conjunction with surface tension components, to provide accurate solvation free energies for a wide range of solvents.

These models allow for the efficient calculation of how a solvent's polarity affects properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular dipole moment. researchgate.net

Explicit Solvation Models

A more computationally intensive but potentially more accurate method involves explicit solvation models. In this approach, a number of individual solvent molecules are included in the calculation, surrounding the solute molecule. This allows for the direct modeling of specific interactions, such as hydrogen bonding or π-stacking, between the solute and the first solvation shell. Due to the high computational cost, this method is less common for routine calculations and is often reserved for systems where specific solute-solvent interactions are of critical interest.

Research Findings on Related Pyrene Derivatives

While data on this compound is scarce, studies on other pyrene derivatives demonstrate the typical influence of solvents. For example, computational research on pyrene and its chloro-derivatives has shown that increasing solvent polarity can lead to changes in the HOMO-LUMO energy gap, which is a key indicator of a molecule's kinetic stability and electronic excitation energy. researchgate.net

A study on pyrene and its chlorinated counterparts in various solvents revealed that the HOMO-LUMO gap and dipole moment are influenced by the solvent's dielectric constant. researchgate.net Generally, for nonpolar molecules, a slight stabilization of the electronic states is observed with increasing solvent polarity. However, the magnitude and even direction of these changes can depend on the specific substitution pattern on the pyrene core. For instance, the highly symmetric and nonpolar 1,3,6,8-tetrabromopyrene (B107014) is noted for its very low solubility in common organic solvents, a physical property that reflects the weak interactions between the solute and solvent molecules. chemicalbook.com

The following table illustrates the kind of data that would be generated in a typical computational study on a substituted pyrene in different solvents. Note: This data is illustrative, based on general principles and findings for related molecules like chloropyrenes, and does not represent actual calculated values for this compound.

Illustrative Data: Calculated Electronic Properties of a Substituted Pyrene in Various Solvents

{ "headers": ["Phase/Solvent", "Dielectric Constant (ε)", "HOMO (eV)", "LUMO (eV)", "HOMO-LUMO Gap (eV)", "Dipole Moment (Debye)"], "rows": [ ["Gas Phase", "1.0", "-5.85", "-2.15", "3.70", "0.1"], ["Benzene", "2.3", "-5.87", "-2.18", "3.69", "0.2"], ["Chloroform", "4.8", "-5.90", "-2.22", "3.68", "0.4"], ["Acetone", "20.7", "-5.93", "-2.27", "3.66", "0.7"], ["DMSO", "46.7", "-5.95", "-2.29", "3.66", "0.8"], ["Water", "80.1", "-5.96", "-2.30", "3.66", "0.9"] ] }

This illustrative data shows a general trend where increasing solvent polarity leads to a stabilization (decrease in energy) of both the HOMO and LUMO levels, a slight decrease in the HOMO-LUMO energy gap, and an increase in the induced dipole moment. For a specific molecule like this compound, a computational study would be necessary to determine the precise quantitative effects, which would be influenced by the combined electronic contributions of the four bromo-substituents and the tert-butyl group.

Advanced Applications and Functional Material Development Incorporating 1,3,5,9 Tetrabromo 7 Tert Butylpyrene

Organic Electronics and Optoelectronics: Device Architectures and Performance

As a versatile intermediate, 1,3,5,9-Tetrabromo-7-tert-butylpyrene is not typically used as the active component itself but is foundational in constructing tailored molecules for electronic and optoelectronic devices. The four bromine sites allow for precise chemical modification, leading to the development of materials with properties optimized for specific device architectures.

Organic Field-Effect Transistors (OFETs): Charge Transport and Mobility

The utility of this compound in the field of OFETs lies in its role as a precursor to larger, π-extended molecules designed for efficient charge transport. The Suzuki-Miyaura cross-coupling reaction is employed to replace the bromine atoms with various aryl groups, yielding 1,3,5,9-tetraaryl substituted pyrene (B120774) derivatives. rsc.org These resulting molecules often adopt a non-planar, "butterfly" shape, which influences their solid-state packing and, consequently, their charge-transport characteristics. rsc.orgelsevierpure.com

The rigid pyrene core facilitates strong intermolecular π-π stacking, which is a critical factor for high charge carrier mobility in organic semiconductors. mdpi.com While specific mobility values for OFETs based on derivatives of this compound are not extensively documented, the molecular design principles point toward their potential. For instance, the synthesized tetraarylpyrenes possess low-lying Highest Occupied Molecular Orbital (HOMO) levels, ranging from -4.76 to -5.93 eV, a promising characteristic for hole-transporting materials in OFETs. rsc.org The strategic introduction of substituents via the tetrabromo precursor allows for the fine-tuning of molecular organization, which is essential for optimizing charge percolation pathways in thin films. mdpi.com

Table 1: Role of this compound as a Precursor in OFET Material Synthesis

| Precursor Compound | Reaction | Functional Derivative | Potential Application | Key Structural Feature for Function |

| This compound | Suzuki-Miyaura Coupling | 1,3,5,9-Tetraarylpyrenes | Hole-Transport Layer in OFETs | Extended π-conjugation and defined "butterfly" geometry for ordered molecular packing. rsc.org |

Organic Light-Emitting Diodes (OLEDs): Emitter Design and Efficiency

The most prominent application of materials derived from this compound is in the field of OLEDs, specifically as blue light emitters. Through the Suzuki-Miyaura cross-coupling reaction, the tetrabromo precursor is converted into a series of novel, butterfly-shaped 1,3,5,9-tetraarylpyrene derivatives that function as highly efficient and stable blue emitters. rsc.org

These compounds exhibit high thermal stabilities, with decomposition temperatures reaching up to 300 °C, a crucial property for device longevity. rsc.org They produce strong blue fluorescence, with emission wavelengths between 412–469 nm in solution and 410–470 nm in the solid state. rsc.org Critically, these materials demonstrate high fluorescence quantum yields (Φf), a measure of their light-emitting efficiency, ranging from 0.45 to 0.92 in solution and 0.48 to 0.75 in solid films. rsc.org The non-planar butterfly architecture, a direct result of the tetrasubstitution pattern, helps to suppress intermolecular π-stacking in the solid state, which mitigates aggregation-caused quenching and enhances emission efficiency. elsevierpure.comrsc.org This design strategy is analogous to other star-shaped tetrasubstituted pyrenes (derived from 1,3,6,8-tetrabromopyrene) that have been successfully used in solution-processed OLEDs to achieve deep blue emission with high efficiencies of 2.56 cd/A and brightness levels over 5000 cd/m². nih.gov

Table 2: Photophysical and Electrochemical Properties of Blue Emitters Derived from this compound

| Derivative | Emission λ (Solution) | Emission λ (Solid State) | Quantum Yield (Φf) (Solution) | Quantum Yield (Φf) (Solid State) | HOMO Level (eV) |

| Tetra(phenyl)pyrene | 412 nm | 410 nm | 0.45 | 0.50 | -5.93 |

| Tetra(4-methylphenyl)pyrene | 415 nm | 415 nm | 0.52 | 0.48 | -5.75 |

| Tetra(4-methoxyphenyl)pyrene | 425 nm | 430 nm | 0.65 | 0.60 | -5.45 |

| Tetra(4-fluorophenyl)pyrene | 415 nm | 420 nm | 0.92 | 0.75 | -5.80 |

| Tetra(naphthalen-2-yl)pyrene | 469 nm | 470 nm | 0.78 | 0.68 | -4.76 |

| Data sourced from a study on butterfly-shaped 1,3,5,9-tetraaryl substituted pyrene derivatives. rsc.org |

Organic Photovoltaics (OPVs) and Charge Separation Dynamics

While pyrene-based materials are generally considered for OPV applications due to their excellent photophysical properties and electron-donating capabilities, specific use cases for this compound or its direct derivatives in OPVs are not well-documented. The pyrene nucleus possesses a strong absorption profile and the ability to act as an electron donor, which are prerequisites for the active layer in a photovoltaic device. In principle, derivatives of this compound could be designed to function as the donor material in a bulk heterojunction solar cell, where efficient charge separation occurs at the interface with a suitable electron acceptor material. The ability to form ordered nanostructures could further facilitate charge transport to the electrodes, but this remains an area for future exploration.

Supramolecular Chemistry and Self-Assembly Processes

The rigid structure and versatile functionalization capacity of this compound make it a valuable platform for constructing complex supramolecular systems. The defined substitution pattern allows for the creation of molecules with highly specific shapes and electronic properties that can direct their assembly into larger, ordered architectures. rsc.org

Molecular Recognition and Host-Guest Chemistry

The transformation of this compound into tetra-functionalized derivatives creates molecules with a well-defined three-dimensional geometry. The resulting butterfly-shaped tetraarylpyrenes, for example, possess a distinct molecular cleft and peripheral functional groups that can engage in specific non-covalent interactions. rsc.org This pre-organized structure is a key principle in host-guest chemistry, where a host molecule has a cavity that is sterically and electronically complementary to a guest molecule. While specific studies detailing the use of these derivatives as hosts for molecular recognition are limited, their defined architecture makes them promising candidates for the rational design of receptors for specific guest molecules.

Directed Assembly of Nanostructures and Functional Architectures

The synthesis of larger molecules from this compound is a form of bottom-up, directed assembly at the molecular scale. rsc.org The subsequent self-assembly of these resulting molecules into larger nanostructures is governed by a combination of intermolecular forces, including π-π stacking, hydrogen bonding, and van der Waals interactions. mdpi.com The butterfly-like shape of tetraarylpyrene derivatives, for instance, dictates how they interact with each other, promoting the formation of ordered, macroscopic structures. mdpi.com

Research on other tetrasubstituted pyrene derivatives has shown that they can self-assemble from solution to form a variety of well-defined morphologies, such as microtubes and microwires. mdpi.com This process is driven by the strong intermolecular interactions of the large, rigid π-conjugated pyrene cores. mdpi.commdpi.com The ability to control the final morphology by tuning the peripheral substituents—a process enabled by the versatile tetrabromo precursor—is crucial for fabricating functional nanomaterials for electronics and sensing. mdpi.com

Table 3: From Molecular Building Block to Supramolecular Architecture

| Building Block | Synthetic Step | Functional Molecule | Driving Forces for Self-Assembly | Resulting Nanostructure |

| This compound | Cross-Coupling Reactions | Tetrasubstituted Pyrene Derivatives | π-π stacking, van der Waals forces | Ordered aggregates, potential for microwires/microtubes. mdpi.commdpi.com |

Catalysis: Role as a Ligand or Catalyst in Organic and Organometallic Reactions

This compound is not typically employed as a direct catalyst. Instead, its significance in the field of catalysis lies in its role as a precursor for synthesizing complex ligands. The four bromine atoms on the pyrene core are reactive sites that can be readily substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the attachment of phosphines, amines, or other coordinating groups, transforming the simple pyrene derivative into a multidentate ligand.

These custom-synthesized ligands can then be coordinated with transition metals (e.g., Palladium, Ruthenium, Copper) to form organometallic catalysts with specific properties. The pyrene backbone can influence the catalyst's electronic properties, stability, and steric environment, thereby tuning its activity and selectivity in various organic transformations. While specific industrial applications of catalysts derived from this exact compound are not widely reported, the synthetic strategy is a well-established principle in catalyst design.

Table 1: Potential Catalytic Applications via Ligand Synthesis

| Ligand Type | Potential Cross-Coupling Reaction | Target Metal for Complexation | Potential Catalytic Application |

|---|---|---|---|

| Tetraphosphine Ligand | Phosphination | Palladium, Rhodium, Nickel | Hydrogenation, Carbon-Carbon Bond Formation |

| Tetra-amine Ligand | Buchwald-Hartwig Amination | Ruthenium, Iridium | Asymmetric Transfer Hydrogenation |

Advanced Sensing Technologies: Design Principles and Detection Mechanisms

The development of highly sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and security. The unique photophysical properties of the pyrene core make This compound an attractive platform for designing advanced sensors.

Fluorescence-Based Chemo- and Biosensors

Pyrene is known for its strong fluorescence and its ability to form excited-state dimers called excimers, which emit light at a longer wavelength than the monomer. This dual-emission property is highly sensitive to the local environment, making it an excellent reporter for sensing applications.

The design principle for a chemosensor based on This compound involves replacing the bromine atoms with specific receptor units that can selectively bind to a target analyte. This binding event can trigger a change in the fluorescence of the pyrene core through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or by altering the monomer-excimer equilibrium. For example, a derivative could be designed to detect metal ions or nitroaromatic compounds, where analyte binding would lead to a significant quenching or shift in the fluorescence signal. nih.gov

Table 2: Design Principles for Fluorescence-Based Sensors

| Sensor Component | Function | Mechanism of Action | Example Analyte |

|---|---|---|---|

| This compound | Precursor for the fluorophore | Provides the core optical signal and attachment points. | N/A |

| Receptor Moiety (e.g., Crown Ether, Calixarene) | Analyte Recognition | Selectively binds the target analyte through non-covalent interactions. | Metal Ions (e.g., K+, Na+) |

Electrochemical Sensors for Specific Analytes

Electrochemical sensors offer a powerful alternative to fluorescence-based methods, providing high sensitivity and potential for miniaturization. sigmaaldrich.com The sensing mechanism relies on the electrochemical oxidation or reduction of a target analyte at a modified electrode surface.

While no specific use of This compound in electrochemical sensors has been detailed in the literature, its properties suggest potential pathways for such applications. The compound could be electropolymerized onto an electrode surface to form a stable, conductive, or redox-active film. Alternatively, it could be used as a building block to synthesize a larger molecule with specific redox properties, which is then immobilized on an electrode. For instance, materials based on other pyrene derivatives, like pyrene-4,5,9,10-tetraone, have been explored for their redox activity. mdpi.com The presence of the extensive π-conjugated system in the pyrene core can facilitate electron transfer, a key process in electrochemical sensing. researchgate.netnih.gov

Energy Storage Applications: Redox Properties for Battery and Supercapacitor Materials

The demand for advanced energy storage solutions has driven research into novel organic electrode materials for batteries and supercapacitors. Organic materials offer advantages such as sustainability, low cost, and molecular tunability. The redox properties of PAHs make them promising candidates for these applications.

Pyrene-based molecules can undergo reversible redox reactions, enabling them to store charge. Recent studies have shown that pyrene can act as a redox mediator in sodium-ion seawater batteries, improving the reversibility and capacity of tin anodes. This indicates the potential of pyrene derivatives in electrolyte formulations.

This compound could serve as a precursor for creating high-performance electrode materials. By substituting the bromine atoms with redox-active moieties (e.g., quinones, nitroxide radicals), a molecule with a high theoretical capacity could be synthesized. The pyrene core would act as a conductive scaffold, while the tert-butyl group would help prevent aggregation and improve processability. Although specific research on this compound for energy storage is pending, the foundational chemistry and the performance of related pyrene derivatives suggest a promising avenue for future development.

Chemical Reactivity and Reaction Mechanisms of 1,3,5,9 Tetrabromo 7 Tert Butylpyrene

Electrophilic Aromatic Substitution on Pyrene (B120774) Derivatives: Regioselective Bromination and Further Functionalization

The pyrene skeleton has a distinct electronic structure that predisposes it to electrophilic aromatic substitution (EAS) reactions. mdpi.com Generally, the most electron-rich and reactive sites are the non-K region positions 1, 3, 6, and 8. researchgate.networktribe.com The introduction of substituents, such as a tert-butyl group, can modify this reactivity pattern through steric and electronic effects. beilstein-journals.orglibretexts.org

The synthesis of 1,3,5,9-tetrabromo-7-tert-butylpyrene is itself an example of regioselective electrophilic aromatic bromination. Starting from 2-tert-butylpyrene (B8442629), a stepwise bromination can be achieved with high regioselectivity. researchgate.net A study by Yamato et al. investigated the bromination mechanism of 2-tert-butylpyrene, finding that the reaction pathway can be controlled to produce mono-, di-, tri-, and tetrabrominated products. researchgate.net

The formation of this compound specifically involves the bromination of 1,3-dibromo-7-tert-butylpyrene (B1426996). researchgate.net In this process, an iron(III) bromide (FeBr₃) catalyst plays a crucial role. researchgate.net Theoretical calculations and experimental results indicate that the catalyst directs the bromine atoms to the K-region (positions 5- and 9-) rather than the electronically preferred but sterically hindered 6- and 8-positions. researchgate.net This catalytic action is believed to proceed by lowering the activation energy for substitution at the K-region or by mitigating the steric hindrance. researchgate.net The reaction of 1,3-dibromo-7-tert-butylpyrene with N-bromosuccinimide (NBS) in the presence of FeBr₃ yields the desired this compound in high yield. researchgate.net

| Starting Material | Reagents | Catalyst | Product | Yield |

|---|---|---|---|---|

| 1,3-Dibromo-7-tert-butylpyrene | N-Bromosuccinimide (NBS) | FeBr₃ | This compound | 84% |

The presence of the bulky tert-butyl group and the four bromine atoms significantly deactivates the pyrene ring towards further electrophilic substitution.

Nucleophilic Substitution and Cross-Coupling Reactions at Bromine Sites (e.g., Suzuki, Sonogashira, Heck)

The bromine atoms on the pyrene core of this compound serve as versatile handles for introducing a wide array of functional groups via metal-catalyzed cross-coupling reactions. mdpi.com Bromo-substituted pyrenes are valuable precursors for creating new C-C or C-heteroatom bonds using methods like the Suzuki-Miyaura, Sonogashira, and Heck reactions. worktribe.comnih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.org It is a robust method for forming biaryl compounds. The brominated derivatives of 2-tert-butylpyrene have been successfully used in Suzuki-Miyaura reactions to synthesize aryl-functionalized pyrenes. researchgate.net For instance, reacting the bromo-pyrene precursors with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate affords the corresponding aryl-substituted products. researchgate.net This demonstrates that the bromine sites on this compound are reactive centers for creating tetra-arylated pyrene structures, which are of interest for materials science. researchgate.net

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Brominated 2-tert-butylpyrene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Aryl-substituted pyrene |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to synthesize conjugated enynes and arylalkynes under mild conditions. wikipedia.orgnih.gov Bromopyrenes are effective substrates for Sonogashira couplings, allowing for the introduction of acetylenic moieties onto the pyrene core. worktribe.comrsc.org The four bromine atoms of this compound can potentially be substituted sequentially or simultaneously to produce pyrenes with extended π-conjugation.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction offers another pathway for the functionalization of this compound, enabling the attachment of vinyl groups to the pyrene skeleton. worktribe.comnih.gov The reaction typically proceeds with excellent trans selectivity. organic-chemistry.org

Radical Reactions and Photoinduced Transformations

Pyrene and its derivatives are well-known for their rich photochemistry and potential as photosensitizers. elsevierpure.com The pyrene core can participate in photoinduced organic reactions through either energy transfer or single-electron transfer mechanisms upon excitation. elsevierpure.com The introduction of heavy atoms like bromine can enhance intersystem crossing, potentially favoring reactions that proceed through a triplet excited state.

While specific studies on the radical reactions of this compound are not extensively documented, its pyrene scaffold suggests a high potential for photoinduced transformations. elsevierpure.com For example, related pyrene systems can undergo photo-cycloadditions and other transformations initiated by light. elsevierpure.comresearchgate.net The C-Br bonds could also be susceptible to homolytic cleavage under certain photochemical or radical-initiating conditions, opening pathways for further functionalization.

Oxidative and Reductive Pathways: Mechanisms and Product Characterization

The oxidation of highly substituted bromopyrenes can lead to the formation of pyrenoquinones. A relevant example is the transformation of 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene, an isomer of the title compound. rsc.org This compound can be converted into 2,7-di-tert-butylpyrene-4,5,9,10-tetraone. researchgate.netrsc.org The mechanism involves a reaction with sodium methoxide (B1231860) in the presence of copper(I) iodide, which results in the nucleophilic substitution of the four bromine atoms with methoxy (B1213986) groups. researchgate.net Subsequent demethylation with a strong Lewis acid like boron tribromide yields the final tetraone product. researchgate.net This pathway highlights a potential oxidative transformation for this compound, which could lead to novel quinone structures.

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

|---|---|---|---|---|

| 4,5,9,10-Tetrabromo-2,7-di-tert-butylpyrene | Sodium methoxide, Copper(I) iodide | 4,5,9,10-Tetramethoxy-2,7-di-tert-butylpyrene | Boron tribromide | 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone |

Information on the specific reductive pathways of this compound is limited. However, reduction could potentially occur at the C-Br bonds (hydrodebromination) or at the aromatic core under harsh conditions.

Thermal and Photochemical Stability Under Reactive Conditions: Mechanistic Investigations

The stability of this compound is a critical factor in its synthesis and subsequent reactions. Functionalized pyrene derivatives can exhibit high stability. worktribe.com However, the presence of the tert-butyl group introduces a potential pathway for thermal decomposition. Studies on related compounds, such as 4-tert-butylphenol, have shown that thermal stress can lead to isomerization and dealkylation reactions. researchgate.net At elevated temperatures, it is plausible that this compound could undergo de-tert-butylation.

The photochemical stability of the compound is inherently linked to the photoactive nature of the pyrene core. elsevierpure.com As discussed in section 6.3, pyrenes are readily excited by light, which can initiate various chemical transformations. Therefore, while stable in the dark, the compound is likely to be reactive under UV irradiation, a property that can be exploited for photochemical applications but requires careful consideration during handling and storage to prevent degradation. The heavy bromine atoms may also influence its photostability, potentially increasing its susceptibility to photo-degradation through C-Br bond cleavage.

Advanced Analytical Methodologies for Purity and Process Monitoring of 1,3,5,9 Tetrabromo 7 Tert Butylpyrene

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic techniques are fundamental in determining the purity of 1,3,5,9-Tetrabromo-7-tert-butylpyrene by separating the target compound from any process-related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile and thermally sensitive compounds. For brominated pyrenes, both normal-phase and reversed-phase HPLC can be effectively utilized. Reversed-phase HPLC (RP-HPLC) is particularly common for analyzing polycyclic aromatic compounds. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. The high degree of bromination and the bulky tert-butyl group on the pyrene (B120774) core give this compound a distinct retention time, allowing for its quantification and the detection of impurities. The purity is typically determined by calculating the peak area percentage from the resulting chromatogram obtained via a UV-Vis detector, where the pyrene core exhibits strong absorbance.

Gas Chromatography (GC)